

AUZ 454 solubility and preparation for experiments

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Compound of Interest

Compound Name: AUZ 454

Cat. No.: B15586746

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Application Notes and Protocols for AUZ 454

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, preparation, and experimental use of **AUZ 454**, a potent and selective type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The provided protocols and data are intended to guide researchers in designing and executing experiments to investigate the biological effects of **AUZ 454**.

Introduction to AUZ 454

AUZ 454, also known as K03861, is a small molecule inhibitor that targets the ATP-binding site of CDK2.[1][2] CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[3] Dysregulation of CDK2 activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[4][5] **AUZ 454** inhibits CDK2 activity by competing with the binding of its activating partners, cyclins E and A.[6]

Physicochemical Properties and Solubility

Proper dissolution of **AUZ 454** is critical for accurate and reproducible experimental results. The following tables summarize the solubility of **AUZ 454** in various solvents and provide formulations for in vitro and in vivo studies.

Table 1: Solubility of **AUZ 454** in Common Solvents

Solvent	Concentration (mg/mL)	Concentration (mM)	Notes
DMSO	100	199.4	Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.
Ethanol	≥10	≥19.94	
Water	Insoluble	Insoluble	

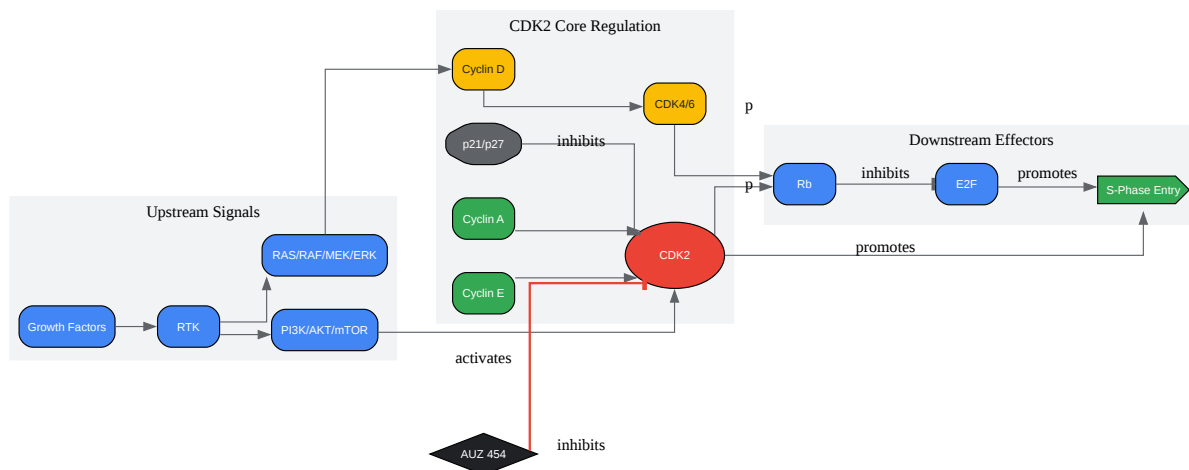
Table 2: Formulations for Experimental Use

Application	Formulation	Final Concentration of AUZ 454	Preparation Notes
In Vitro Stock Solution	100% DMSO	100 mg/mL (199.4 mM)	Prepare stock solutions in DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
In Vivo Formulation 1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL (4.15 mM)	Dissolve AUZ 454 in DMSO first, then add PEG300, followed by Tween-80, and finally saline. Mix well after each addition.
In Vivo Formulation 2	10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.08 mg/mL (4.15 mM)	Prepare the SBE-β-CD in saline solution first. Dissolve AUZ 454 in DMSO, then add the SBE-β-CD solution.
In Vivo Formulation 3	5% DMSO, 95% Corn Oil	25 mg/mL (49.85 mM)	Dissolve AUZ 454 in DMSO first, then add corn oil. Mix thoroughly.

Note: For in vivo formulations, it is recommended to prepare them fresh on the day of use. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

Signaling Pathway

AUZ 454 primarily targets the CDK2 signaling pathway, which plays a crucial role in cell cycle regulation. The following diagram illustrates the canonical CDK2 pathway and its position relative to upstream and downstream signaling components often dysregulated in cancer.



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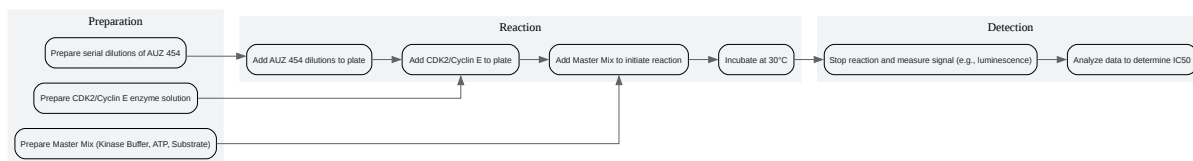
Caption: **AUZ 454** inhibits CDK2, a key regulator of the G1/S cell cycle transition.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of **AUZ 454**.

In Vitro CDK2 Kinase Assay

This protocol is for determining the inhibitory activity of **AUZ 454** on CDK2 in a biochemical assay.



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Caption: Workflow for the in vitro CDK2 kinase inhibition assay.

Materials:

- Recombinant human CDK2/Cyclin E or CDK2/Cyclin A
- Kinase substrate (e.g., Histone H1, Rb-derived peptide)
- ATP
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- **AUZ 454**
- DMSO
- 96-well or 384-well plates (white, for luminescence)
- Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
- Microplate reader

Procedure:

- **Compound Preparation:** Prepare a 10-point serial dilution of **AUZ 454** in DMSO, starting from a high concentration (e.g., 10 mM). Further dilute these in the kinase assay buffer to the desired final concentrations. Include a DMSO-only control.
- **Reaction Setup:**
 - Add 5 µL of the diluted **AUZ 454** or DMSO control to the wells of the microplate.
 - Add 10 µL of the CDK2/Cyclin enzyme solution (at a pre-determined optimal concentration) to each well.
 - Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- **Initiate Kinase Reaction:**
 - Prepare a master mix containing the kinase substrate and ATP in the kinase assay buffer.
 - Add 10 µL of the master mix to each well to start the reaction.
 - Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- **Signal Detection:**
 - Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent (e.g., add ADP-Glo™ reagent, incubate, then add kinase detection reagent).
 - Measure the luminescence using a microplate reader.
- **Data Analysis:**
 - Subtract the background signal (no enzyme) from all readings.
 - Normalize the data to the DMSO control (100% activity) and a positive control inhibitor or no ATP control (0% activity).

- Plot the normalized activity versus the logarithm of the **AUZ 454** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation (CCK-8) Assay

This protocol is for assessing the effect of **AUZ 454** on the proliferation of cancer cell lines.



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Caption: Workflow for the CCK-8 cell proliferation assay.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **AUZ 454**
- DMSO
- 96-well clear-bottom tissue culture plates
- Cell Counting Kit-8 (CCK-8)
- Microplate reader

Procedure:

- Cell Seeding:
 - Harvest logarithmically growing cells and perform a cell count.
 - Seed the cells in a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well in 100 μ L of medium).

- Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **AUZ 454** in complete culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO).
 - Remove the old medium and add 100 µL of the medium containing the different concentrations of **AUZ 454** or the vehicle control to the respective wells.
- Incubation:
 - Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- CCK-8 Assay:
 - Add 10 µL of CCK-8 solution to each well.
 - Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the cell type and density.
- Data Acquisition and Analysis:
 - Measure the absorbance at 450 nm using a microplate reader.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the cell viability against the logarithm of the **AUZ 454** concentration and determine the IC₅₀ value.

Colony Formation (Clonogenic) Assay

This assay assesses the long-term effect of **AUZ 454** on the ability of single cells to proliferate and form colonies.



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Caption: Workflow for the colony formation assay.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **AUZ 454**
- DMSO
- 6-well tissue culture plates
- Phosphate-Buffered Saline (PBS)
- Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)
- Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

- Cell Seeding:
 - Prepare a single-cell suspension of the desired cancer cell line.
 - Seed a low, pre-determined number of cells (e.g., 200-1,000 cells/well) into 6-well plates containing complete medium.
 - Allow the cells to attach overnight.
- Compound Treatment:

- Treat the cells with various concentrations of **AUZ 454** (and a vehicle control) for a specified period, typically 24 hours.
- Colony Growth:
 - After the treatment period, remove the medium containing **AUZ 454**, wash the wells with PBS, and add fresh complete medium.
 - Incubate the plates for 7-14 days, or until visible colonies (typically defined as ≥ 50 cells) have formed in the control wells. Change the medium every 2-3 days.
- Fixation and Staining:
 - Aspirate the medium and gently wash the wells with PBS.
 - Fix the colonies by adding 1-2 mL of fixation solution to each well and incubating for 10-15 minutes.
 - Remove the fixative and allow the plates to air dry.
 - Stain the colonies by adding 1 mL of crystal violet solution to each well and incubating for 15-30 minutes.
 - Gently wash the wells with water to remove excess stain and allow the plates to air dry.
- Colony Counting and Analysis:
 - Count the number of colonies in each well.
 - Calculate the Plating Efficiency (PE) of the control cells: $(\text{Number of colonies} / \text{Number of cells seeded}) \times 100\%$.
 - Calculate the Surviving Fraction (SF) for each treatment: $(\text{Number of colonies in treated well}) / (\text{Number of cells seeded} \times \text{PE})$.
 - Plot the surviving fraction as a function of **AUZ 454** concentration.

Data Presentation

The following table provides a template for summarizing quantitative data from the described experiments.

Table 3: Summary of **AUZ 454** Activity

Assay Type	Cell Line / Enzyme	Parameter	Value
Kinase Assay	CDK2/Cyclin E	IC50	e.g., X nM
Kinase Assay	CDK2/Cyclin A	IC50	e.g., Y nM
Cell Proliferation	HeLa	IC50 (72h)	e.g., Z μ M
Cell Proliferation	MCF-7	IC50 (72h)	e.g., A μ M
Colony Formation	U2OS	Surviving Fraction at 1 μ M	e.g., B

Disclaimer: The specific values in Table 3 are for illustrative purposes only. Researchers should determine these values experimentally for their specific systems.

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